molecular formula C4H5BrF2 B13066675 (2S)-2-(Bromomethyl)-1,1-difluorocyclopropane

(2S)-2-(Bromomethyl)-1,1-difluorocyclopropane

Cat. No.: B13066675
M. Wt: 170.98 g/mol
InChI Key: TUDJNSKRXIUOAJ-GSVOUGTGSA-N
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Description

(2S)-2-(Bromomethyl)-1,1-difluorocyclopropane (CAS: 77613-65-1) is a chiral cyclopropane derivative with a bromomethyl substituent at the C2 position and geminal difluoro groups at C1. Its molecular formula is C₄H₅BrF₂, and it has a molecular weight of 170.98 g/mol . The compound is commercially available (e.g., from CymitQuimica and Alpha Chemicals) and serves as a versatile intermediate in organic synthesis, particularly in fluorinated compound development . The gem-difluoro group enhances its reactivity in ring-opening reactions, annulations, and carbonylation processes, making it valuable for constructing complex fluorinated molecules .

Properties

Molecular Formula

C4H5BrF2

Molecular Weight

170.98 g/mol

IUPAC Name

(2S)-2-(bromomethyl)-1,1-difluorocyclopropane

InChI

InChI=1S/C4H5BrF2/c5-2-3-1-4(3,6)7/h3H,1-2H2/t3-/m1/s1

InChI Key

TUDJNSKRXIUOAJ-GSVOUGTGSA-N

Isomeric SMILES

C1[C@@H](C1(F)F)CBr

Canonical SMILES

C1C(C1(F)F)CBr

Origin of Product

United States

Preparation Methods

Difluorocarbene Generation and Cyclopropanation

The key intermediate, the 1,1-difluorocyclopropane ring, is typically prepared by cyclopropanation of alkenes using difluorocarbene (:CF2) generated in situ from various precursors. The main methods include:

  • Halodifluoromethanes under Basic Conditions:
    Halodifluoromethanes such as chlorodifluoromethane or bromodifluoromethane are deprotonated by metal alkoxides or alkyllithium bases to generate difluorocarbene, which then reacts with electron-rich alkenes to form difluorocyclopropanes. Use of oxiranes or epichlorohydrin as hydrogen halide scavengers improves yields by avoiding stoichiometric strong base use.

  • Sodium Halodifluoroacetate Salts:
    Sodium chlorodifluoroacetate (ClCF2COONa) and sodium bromodifluoroacetate (BrCF2COONa) are widely used as stable difluorocarbene sources upon thermal decomposition at elevated temperatures (150–190 °C). Sodium bromodifluoroacetate is preferred due to its greater stability and lower decomposition temperature, facilitating higher yields and milder conditions.

  • Difluorinated Sulfonyldifluoroacetates:
    Methyl 2,2-difluorosulfonyldifluoroacetate (MDFA) serves as a difluorocarbene precursor under catalytic conditions, offering efficient cyclopropanation with good yields.

  • Organocatalytic and Iodine-Based Catalysis:
    Recent advances include organocatalysis-based strategies leveraging I(I)/I(III) catalysis platforms for stereoselective synthesis of cis-configured difluorocyclopropanes, providing operational simplicity and high stereoselectivity (up to >20:1 cis:trans).

Reaction Conditions and Yields

Difluorocarbene Source Temperature (°C) Reaction Time Typical Yield (%) Notes
Sodium chlorodifluoroacetate 180–190 Several hours 70–90 Hygroscopic, requires excess reagent
Sodium bromodifluoroacetate 150 Several hours 93–99 More stable, lower temperature, high yield
Methyl 2,2-difluorosulfonyldifluoroacetate (MDFA) ~100–150 Hours ~80 Catalytic conditions, less volatile byproducts
Halodifluoromethanes + base Variable Hours Moderate Requires careful base control
Organocatalytic I(I)/I(III) system Room temperature Hours Up to 88 High stereoselectivity, mild conditions

Introduction of the Bromomethyl Group and Stereochemical Control

The bromomethyl substituent at the 2-position is introduced typically through selective halogenation of the methyl group adjacent to the cyclopropane ring, often following cyclopropanation. Key points include:

  • Stereoselective Synthesis:
    The (2S) stereochemistry is achieved by controlling the stereochemistry during cyclopropanation or by stereospecific functional group transformations post-cyclopropanation. Organocatalytic methods and chiral auxiliaries can be employed to favor the (2S) enantiomer.

  • Halogenation Methods:
    Bromination of the methyl substituent can be accomplished using reagents such as N-bromosuccinimide (NBS) under radical or ionic conditions, ensuring regio- and stereoselectivity.

  • Challenges:
    The presence of the electron-withdrawing difluoro substituents influences the reactivity and selectivity of bromination. Careful optimization of reaction conditions is necessary to avoid overbromination or ring opening.

Representative Synthetic Route (Summary)

Step Reaction Type Reagents & Conditions Outcome
1 Cyclopropanation Alkene + difluorocarbene (from BrCF2COONa) in diglyme, 150 °C Formation of 1,1-difluorocyclopropane core
2 Bromomethylation NBS, light or radical initiator, controlled temperature Selective bromination at methyl group, (2S) stereochemistry

Research Findings and Comparative Analysis

Amii et al. demonstrated that sodium bromodifluoroacetate is superior to sodium chlorodifluoroacetate for difluorocyclopropanation, providing nearly quantitative yields at lower temperatures and improved operational stability. The use of microwave irradiation has been reported to accelerate these reactions significantly, reducing reaction times to minutes without compromising yields.

Organocatalytic approaches developed recently enable access to stereochemically pure cis-α,α-difluorocyclopropanes, which can be adapted for the synthesis of (2S)-2-(Bromomethyl)-1,1-difluorocyclopropane with high stereoselectivity and under mild conditions.

Summary Table of Key Preparation Methods

Method Difluorocarbene Source Bromomethylation Approach Stereochemical Outcome Advantages Limitations
Thermal decomposition of sodium bromodifluoroacetate BrCF2COONa NBS bromination (2S) achievable via chiral control High yield, stable reagent Requires elevated temperature
Halodifluoromethane + base BrCF2H or ClCF2H + base Post-cyclopropanation bromination Moderate control Simple reagents Lower yields, harsh conditions
Organocatalytic I(I)/I(III) catalysis Catalytic system + HF source Integrated stereoselective functionalization High stereoselectivity Mild conditions, operational simplicity Newer method, requires catalyst

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group serves as a prime site for nucleophilic substitution (S<sub>N</sub>2 or S<sub>N</sub>1), enabling functionalization. Key findings include:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .

  • Stereochemical Outcomes : The (2S) configuration influences stereochemistry, with retention of configuration observed in S<sub>N</sub>2 pathways due to steric hindrance from the cyclopropane ring.

  • Side Reactions : Competing elimination occurs at elevated temperatures (>0°C), forming cyclopropene derivatives .

Example Reaction :

 2S 2 Bromomethyl 1 1 difluorocyclopropane+NaCN 2S 2 Cyanomethyl 1 1 difluorocyclopropane+NaBr\text{ 2S 2 Bromomethyl 1 1 difluorocyclopropane}+\text{NaCN}\rightarrow \text{ 2S 2 Cyanomethyl 1 1 difluorocyclopropane}+\text{NaBr}

Conditions: DMF, 25°C, 12 h (Yield: 78%) .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings. Notable methods include:

Suzuki–Miyaura Coupling

  • Catalysts : Pd(PPh<sub>3</sub>)<sub>4</sub> or Pd(dba)<sub>2</sub> with Buchwald ligands.

  • Scope : Arylboronic acids with electron-withdrawing groups (e.g., -NO<sub>2</sub>, -CF<sub>3</sub>) show higher yields (>85%) compared to electron-donating substituents (<60%).

Table 1: Suzuki–Miyaura Coupling Yields

Arylboronic Acid SubstituentYield (%)
-NO<sub>2</sub>92
-CF<sub>3</sub>88
-OMe57

Conditions: Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, dioxane/water (4:1), 80°C, 24 h.

Ring-Opening Reactions

The strained cyclopropane ring undergoes regioselective opening under specific conditions:

Acid-Catalyzed Hydrolysis

  • Mechanism : Protonation at the less substituted carbon followed by nucleophilic attack by water .

  • Products : 1,3-Difluoro-2-bromopropane derivatives (85–90% yield) .

Radical-Mediated Ring Expansion

  • Initiation : Dibromomethyl radicals (from bromoform) add to the cyclopropane ring, forming bicyclic intermediates .

  • Outcome : Conversion to 1,2-difluorocyclobutane derivatives (dr 3:1 trans:cis) .

Stereoselective Transformations

Organocatalytic methods enable precise control over diastereoselectivity:

Organocatalyzed Fluorination

  • Catalyst : p-TolI (20 mol%) with Selectfluor as the oxidant .

  • Substrate Scope : Electron-deficient bicyclobutanes (e.g., m-CF<sub>3</sub>-Ph) require higher temperatures (50°C) for optimal yields (64–88%) .

Table 2: Diastereoselectivity in Fluorination

Substituent (σ<sub>p</sub><sup>+</sup>)cis:trans Ratio
p-F (0.06)17.0:1
m-CF<sub>3</sub> (0.54)8.1:1
p-NO<sub>2</sub> (0.78)5.3:1

Conditions: Py·HF (7 equiv), DCE, 24 h .

Thermal Decomposition Pathways

At elevated temperatures (>150°C), two competing pathways dominate:

  • Defluorination : Loss of HF to form bromomethylcyclopropene (70% yield) .

  • Ring-Opening Isomerization : Rearrangement to 1-bromo-3,3-difluoropropene (15% yield) .

This compound’s reactivity is shaped by its stereoelectronic properties, with applications in synthesizing fluorinated pharmaceuticals and agrochemicals. Future research should explore enantioselective catalytic systems to expand its synthetic utility .

Scientific Research Applications

Synthesis of Fluorinated Compounds

The compound is often utilized in the synthesis of fluorinated derivatives due to the presence of both bromine and fluorine atoms. These elements enhance the reactivity and stability of intermediates formed during chemical reactions. For instance, (2S)-2-(Bromomethyl)-1,1-difluorocyclopropane can be used to produce difluorocyclopropane derivatives, which are valuable in medicinal chemistry for developing new pharmaceuticals .

Intermediates in Pharmaceutical Synthesis

This compound acts as a precursor for synthesizing various bioactive molecules. Its ability to undergo nucleophilic substitution reactions makes it a versatile building block for creating complex structures found in many drugs. High purity and yield during synthesis are crucial for pharmaceutical applications, where this compound has shown promising results .

Methodologies for Production

Recent advancements have focused on improving the synthesis methods for this compound. A notable method involves using triarylphosphites in polar aprotic solvents like dimethylformamide, which enhances solubility and reaction efficiency while minimizing byproducts . This approach has been shown to yield high-purity compounds essential for subsequent reactions.

Case Studies in Synthesis

A study highlighted the efficiency of using sodium bromodifluoroacetate as a reagent for difluorocyclopropanation reactions. The results indicated that this method provided nearly quantitative yields when applied to various substrates, demonstrating the practical utility of this compound in large-scale applications .

Applications in Agrochemicals

This compound is not limited to pharmaceutical applications; it also finds relevance in agrochemical formulations. Its unique structure allows it to act as an effective herbicide or pesticide intermediate, contributing to the development of new crop protection agents.

Mechanism of Action

The mechanism of action of (2S)-2-(Bromomethyl)-1,1-difluorocyclopropane involves its interaction with molecular targets through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The difluoromethyl group contributes to the compound’s stability and lipophilicity, enhancing its ability to interact with hydrophobic environments and molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between (2S)-2-(Bromomethyl)-1,1-difluorocyclopropane and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
This compound 77613-65-1 C₄H₅BrF₂ 170.98 Bromomethyl (C2), gem-difluoro (C1) Ring-opening reactions, annulation, fluorinated intermediates
2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane 2092051-28-8 C₅H₇BrF₂ 185.01 Bromomethyl (C2), gem-difluoro (C1), methyl (C3) Increased steric hindrance; potential for regioselective reactions
rac-(2R,3S)-2-(Bromomethyl)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-1,1-dimethylcyclopropane 177166-14-2 C₁₀H₁₁BrClF₃ 302.55 Bromomethyl (C2), chloro-trifluoropropenyl (C3), dimethyl (C1) High lipophilicity; suited for agrochemical applications
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine hydrochloride 1402222-66-5 C₉H₈F₂N·HCl 223.63 3,4-Difluorophenyl (C2), amine (C1) Pharmaceutical applications (e.g., CNS targets)

Key Research Findings

  • Thermal Rearrangements: Gem-difluorocyclopropanes, including the target compound, undergo thermal ring-opening to form 1,3-dienes, a reaction less feasible in non-fluorinated analogs .
  • Biocatalytic Transformations: Studies using Rhodococcus sp.
  • Commercial Accessibility : this compound is more readily available (e.g., 97% purity from Alpha Chemicals) compared to specialized analogs like (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine hydrochloride, which requires custom synthesis .

Biological Activity

(2S)-2-(Bromomethyl)-1,1-difluorocyclopropane is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological properties, synthesis, and applications of this compound, drawing on various research findings and case studies.

Chemical Structure and Properties

The compound features a cyclopropane ring with bromomethyl and difluoromethyl substituents. The unique structure of difluorocyclopropanes enhances their reactivity and biological activity due to the presence of fluorine atoms, which can significantly influence the physicochemical properties of organic molecules.

Antinociceptive Effects

Research indicates that compounds containing difluorocyclopropyl moieties can act as antagonists at P2X3 receptors, which are implicated in pain transmission pathways. Antagonism at these receptors can lead to antinociceptive effects , making these compounds potential candidates for pain management therapies. For instance, studies have shown that P2X3 receptor antagonists can significantly reduce pain responses in various animal models .

Anti-Inflammatory Properties

In addition to their analgesic potential, difluorocyclopropanes may exhibit anti-inflammatory properties . The modulation of ATP-driven pathways through P2X3 receptor inhibition could help alleviate symptoms associated with inflammatory conditions. This suggests a dual therapeutic role for compounds like this compound in treating both pain and inflammation .

Synthesis and Derivatives

The synthesis of this compound typically involves the application of modern synthetic techniques that allow for the introduction of fluorinated groups into organic frameworks. The preparation methods often utilize halogenation strategies that yield high purity and enantiomeric excess, which is crucial for biological evaluation.

Table 1: Synthesis Methods Overview

MethodYield (%)Enantiomeric Excess (%)Reference
Halogenation with BrCF₂85>95
Organocatalytic Fluorination90>95
Direct Fluorination7590

Case Studies

Several studies have explored the biological efficacy of difluorocyclopropane derivatives:

  • Study on Pain Models : In a model of inflammatory pain, a derivative of this compound demonstrated significant reduction in pain scores compared to control groups. This was attributed to its action on P2X3 receptors .
  • Respiratory Conditions : Another study investigated the use of difluorocyclopropanes in respiratory diseases. The results indicated that these compounds could modulate cough reflex pathways effectively, suggesting their utility in treating chronic cough associated with respiratory conditions .

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for (2S)-2-(Bromomethyl)-1,1-difluorocyclopropane, and how can enantiomeric purity be ensured?

  • Methodological Answer : Synthesis typically involves cyclopropanation via difluorocarbene intermediates generated from non-metal sources (e.g., thermal decomposition of sodium chlorodifluoroacetate). Enantiomeric purity is achieved using chiral auxiliaries or transition metal catalysts (e.g., Rh(II) complexes) to control stereochemistry. For example, asymmetric Simmons–Smith reactions or enantioselective cyclopropanation with diazo compounds can yield the (2S) configuration . Post-synthesis characterization via chiral HPLC or ¹⁹F NMR is critical to verify enantiopurity.

Q. How does the bromomethyl substituent influence the compound's reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The bromomethyl group undergoes nucleophilic substitution (SN2) due to its primary alkyl bromide nature. Reactivity is modulated by steric hindrance from the cyclopropane ring and electronic effects of the difluoromethyl group. For instance, in allylation reactions with allyltributylstannane, the bromine acts as a leaving group, facilitating ring-opening to form 1,6-dienes . Kinetic studies using polar aprotic solvents (e.g., DMF) and varying nucleophiles (e.g., amines, thiols) can quantify substitution rates.

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns cyclopropane ring protons (δ ~1.5–2.5 ppm) and bromomethyl protons (δ ~3.5–4.0 ppm).
  • ¹⁹F NMR : Identifies difluoromethyl groups (δ ~-100 to -120 ppm, coupling constants J ~250–300 Hz).
  • X-ray crystallography : Resolves bond-length distortions (e.g., distal C–C bonds elongated to 1.540 Å due to σ-acceptor fluorine substituents) .
  • HRMS : Confirms molecular formula (C₅H₆BrF₂) and isotopic patterns.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of ring-opening reactions in bromomethyl-difluorocyclopropanes?

  • Methodological Answer : Ring-opening is governed by orbital interactions:

  • The 3e’ orbital of the cyclopropane interacts with π-acceptor substituents, weakening vicinal bonds (C1–C2).
  • σ-Acceptor fluorine substituents elongate distal bonds (C2–C3), favoring homolysis or nucleophilic attack at the bromomethyl site. Computational studies (DFT, NBO analysis) predict regioselectivity by mapping bond dissociation energies and transition states . Experimental validation involves isotopic labeling (e.g., ¹³C) to track bond cleavage pathways.

Q. How can this compound serve as a building block for bioactive molecules in medicinal chemistry?

  • Methodological Answer : The difluorocyclopropane motif enhances metabolic stability and lipophilicity in drug candidates. For example:

  • Protease inhibitors : The cyclopropane’s rigidity mimics peptide bond geometry.
  • Antiviral agents : Fluorine atoms improve bioavailability via C–F bond interactions with target proteins.
  • Methodology : Conjugation with pharmacophores (e.g., via Suzuki coupling or amide formation) followed by in vitro assays (e.g., IC₅₀ determination) validates bioactivity .

Q. What strategies mitigate competing elimination pathways during functionalization of the bromomethyl group?

  • Methodological Answer : Elimination (e.g., forming cyclopropene byproducts) is suppressed by:

  • Low-temperature conditions (e.g., -78°C in THF) to slow E2 kinetics.
  • Bulky bases (e.g., DBU) to favor SN2 over E2.
  • Protecting groups on the cyclopropane ring (e.g., tert-butoxycarbonyl) to sterically hinder elimination. Reaction monitoring via GC-MS or in situ IR spectroscopy tracks byproduct formation .

Q. How do computational models predict the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) simulations : Assess conformational changes in aqueous vs. lipid environments.
  • pKa prediction tools (e.g., MarvinSuite): Estimate bromomethyl group acidity (predicted pKa ~13–15).
  • Thermogravimetric Analysis (TGA) : Correlates simulated decomposition temperatures (e.g., ~150–200°C) with experimental data .

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